6-Bromoimidazo[1,2-a]pyridin-2-ol 6-Bromoimidazo[1,2-a]pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1506471-03-9
VCID: VC2956664
InChI: InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
SMILES: C1=CC2=NC(=CN2C=C1Br)O
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol

6-Bromoimidazo[1,2-a]pyridin-2-ol

CAS No.: 1506471-03-9

Cat. No.: VC2956664

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyridin-2-ol - 1506471-03-9

Specification

CAS No. 1506471-03-9
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyridin-2-ol
Standard InChI InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
Standard InChI Key KAVQXCCNDPCXOW-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1Br)O
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)O

Introduction

Structural Characteristics and Chemical Identity

6-Bromoimidazo[1,2-a]pyridin-2-ol belongs to the class of halogenated heterocyclic compounds characterized by a fused bicyclic structure. The compound's key structural identifiers are presented in Table 1.

Table 1: Structural Information of 6-Bromoimidazo[1,2-a]pyridin-2-ol

ParameterValue
Molecular FormulaC₇H₅BrN₂O
SMILESC1=CC2=NC(=CN2C=C1Br)O
InChIInChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
InChIKeyKAVQXCCNDPCXOW-UHFFFAOYSA-N
Exact Mass211.96 g/mol

The imidazo[1,2-a]pyridine core structure represents an important scaffold in medicinal chemistry, with the bromine at position 6 and hydroxyl group at position 2 creating a unique electronic distribution that influences its chemical reactivity and potential biological activity .

Physical and Chemical Properties

The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridin-2-ol are crucial for understanding its behavior in various applications. While specific experimental data for this exact compound is limited, its properties can be predicted based on its structure and similar compounds in the imidazo[1,2-a]pyridine family.

Physical Properties

Based on structural analysis and comparison with similar compounds, 6-Bromoimidazo[1,2-a]pyridin-2-ol likely appears as a crystalline solid at room temperature. The presence of the bromine atom increases its molecular weight compared to the unsubstituted scaffold and likely contributes to a higher density, similar to the related compound 6-Bromoimidazo[1,2-a]pyridine which has a density of approximately 1.7±0.1 g/cm³ .

Chemical Behavior

The chemical reactivity of 6-Bromoimidazo[1,2-a]pyridin-2-ol is governed by several key features:

  • The bromine at position 6 serves as a potential site for cross-coupling reactions and nucleophilic substitution.

  • The hydroxyl group at position 2 provides hydrogen bonding capability and potential for further functionalization.

  • The nitrogen atoms in the imidazole ring contribute to the compound's basic character and potential for coordination with metals.

This combination of functional groups makes 6-Bromoimidazo[1,2-a]pyridin-2-ol particularly versatile for chemical transformations and derivatization.

Analytical Characterization

Analytical characterization of 6-Bromoimidazo[1,2-a]pyridin-2-ol can be performed using various spectroscopic and spectrometric techniques. Based on data from structurally similar compounds, the following analytical profiles can be expected.

Spectroscopic Data

Table 2 presents predicted collision cross-section values for various adducts of 6-Bromoimidazo[1,2-a]pyridin-2-ol, which are valuable for mass spectrometric analysis .

Table 2: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]+212.96581138.0
[M+Na]+234.94775142.6
[M+NH4]+229.99235143.0
[M+K]+250.92169143.9
[M-H]-210.95125137.7
[M+Na-2H]-232.93320141.5
[M]+211.95798137.3
[M]-211.95908137.3

These values are particularly useful for identification and characterization of the compound using liquid chromatography-mass spectrometry (LC-MS) techniques.

Nuclear Magnetic Resonance (NMR) Characteristics

Based on the structure of 6-Bromoimidazo[1,2-a]pyridin-2-ol, characteristic signals would be expected in the ¹H NMR spectrum, including:

  • Aromatic protons of the pyridine ring (typically 7.0-8.6 ppm)

  • The hydroxyl proton (variable chemical shift depending on conditions)

  • The proton at position 3 of the imidazole ring

The exact chemical shifts would provide valuable confirmation of the structure and purity of synthesized samples.

Applications and Research Significance

Medicinal Chemistry Applications

Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated significant biological activities, making 6-Bromoimidazo[1,2-a]pyridin-2-ol of particular interest in medicinal chemistry research. The presence of both bromine and hydroxyl functionalities could enhance its potential as:

  • A building block for the synthesis of more complex bioactive molecules

  • A potential pharmacophore with intrinsic biological activity

  • An intermediate in the development of targeted therapeutic agents

Related imidazo[1,2-a]pyridine derivatives have shown promise as antimicrobial, antiviral, and anticancer agents . The specific combination of bromine at position 6 and hydroxyl at position 2 in 6-Bromoimidazo[1,2-a]pyridin-2-ol could provide unique biological properties worthy of investigation.

Chemical Research Significance

From a chemical perspective, 6-Bromoimidazo[1,2-a]pyridin-2-ol represents an important model compound for studying:

  • The reactivity of halogenated heterocycles

  • Structure-activity relationships in functionalized imidazo[1,2-a]pyridines

  • Novel synthetic methodologies for introducing specific functional groups on the imidazo[1,2-a]pyridine scaffold

The presence of the bromine atom makes this compound particularly valuable as an intermediate for further functionalization through various cross-coupling reactions, potentially enabling the preparation of diverse derivatives for structure-activity relationship studies.

ParameterInformation
Signal WordWarning
GHS PictogramExclamation Mark (GHS07)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety considerations are predicted based on similar compounds in the imidazo[1,2-a]pyridine family and should be regarded as preliminary until specific safety data for 6-Bromoimidazo[1,2-a]pyridin-2-ol becomes available. Proper personal protective equipment (PPE) should be used when handling this compound, and all laboratory safety protocols should be strictly followed.

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